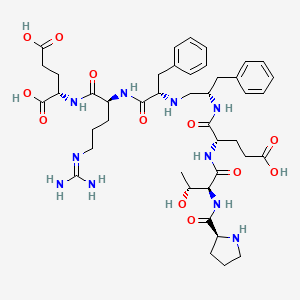

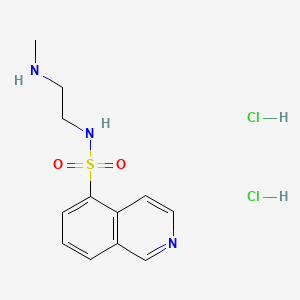

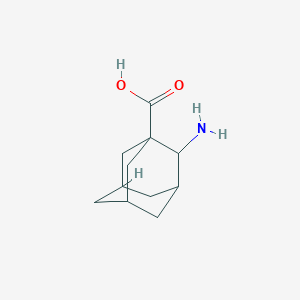

![molecular formula C12H9ClN2O4 B1672656 N-[(1-Chlor-4-hydroxyisoquinolin-3-YL)carbonyl]glycin CAS No. 223387-75-5](/img/structure/B1672656.png)

N-[(1-Chlor-4-hydroxyisoquinolin-3-YL)carbonyl]glycin

Übersicht

Beschreibung

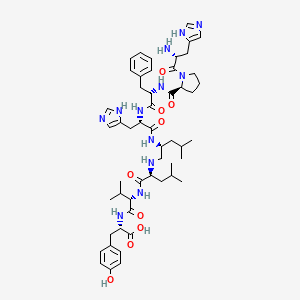

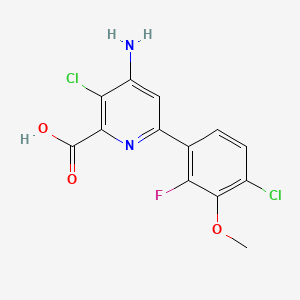

FG-2216 (IOX3) ist eine neuartige, oral verfügbare Verbindung, die auf die HIF (Hypoxie-induzierbarer Faktor)-Prolylhydroxylase-2 (PHD2) abzielt. Seine chemische Struktur ist unten dargestellt: !FG-2216 Chemische Struktur)

2. Herstellungsmethoden

FG-2216 kann durch verschiedene Verfahren synthetisiert werden, aber die gängigste Synthesemethode umfasst die folgenden Schritte:

Schritt 1: Beginnen Sie mit einem geeigneten Pyrimidinkern.

Schritt 2: Führen Sie funktionelle Gruppen ein, um die Kernstruktur zu modifizieren.

Schritt 3: Optimieren Sie die Verbindung für die PHD2-Hemmung.

Industrielle Produktionsverfahren umfassen typischerweise die großtechnische Synthese unter Verwendung etablierter Verfahren. Spezifische Details zur industriellen Produktion sind urheberrechtlich geschützt.

Wissenschaftliche Forschungsanwendungen

FG-2216 hat vielfältige Anwendungen:

Medizin: Es zeigt vielversprechende Ergebnisse bei der Behandlung von Anämie durch Stimulation der Erythropoietin (Epo)-Produktion.

Krebsforschung: Forscher untersuchen seine Auswirkungen auf das Tumorwachstum und die Angiogenese.

Stoffwechselstudien: FG-2216 hilft, die zellulären Reaktionen auf Hypoxie zu entschlüsseln.

5. Wirkmechanismus

Der Wirkmechanismus von FG-2216 beinhaltet die Hemmung von PHD2, was zur Stabilisierung von HIF führt. Dies verhindert den Abbau von HIF und ermöglicht es ihm, Zielgene zu aktivieren, die an Erythropoese, Angiogenese und Stoffwechsel beteiligt sind.

Wirkmechanismus

Target of Action

The primary target of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine is the human fat mass and obesity associated protein (FTO) . FTO is a 2-oxoglutarate (2OG)-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .

Mode of Action

N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine acts as an inhibitor of FTO . It binds to the active site of FTO, preventing it from interacting with its substrates . This inhibition is achieved by the compound binding across both the cosubstrate and primary substrate binding sites .

Biochemical Pathways

The inhibition of FTO affects the demethylation of nucleic acids , specifically 3-methylthymidine, 3-methyluracil, and 6-methyladenine . This can impact various biochemical pathways where these methylated nucleic acids play a role.

Result of Action

The inhibition of FTO by N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine can lead to changes in the methylation status of nucleic acids . This can potentially affect gene expression and other cellular processes where these methylated nucleic acids are involved.

Biochemische Analyse

Biochemical Properties

N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as prolyl hydroxylases, which are involved in the hydroxylation of proline residues in proteins . This interaction is crucial as it can modulate the activity of these enzymes, thereby influencing various cellular processes. Additionally, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine interacts with other biomolecules, including proteins and nucleic acids, affecting their function and stability.

Cellular Effects

The effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with prolyl hydroxylases can affect the hypoxia-inducible factor (HIF) pathway, which is critical for cellular responses to low oxygen levels . This modulation can lead to changes in gene expression patterns and metabolic adjustments, impacting cell survival and function.

Molecular Mechanism

At the molecular level, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of prolyl hydroxylases by binding to their active sites, thereby preventing the hydroxylation of proline residues in target proteins . This inhibition can lead to the stabilization of HIF, which in turn can activate the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis. Additionally, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine may influence other molecular pathways through its interactions with nucleic acids and other proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of prolyl hydroxylases, resulting in prolonged effects on gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine vary with different dosages in animal models. At lower doses, the compound may effectively inhibit prolyl hydroxylases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of prolyl hydroxylases can affect the metabolism of proline and other amino acids, leading to changes in the levels of specific metabolites . Additionally, the compound may influence other metabolic pathways through its interactions with nucleic acids and proteins.

Transport and Distribution

The transport and distribution of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Vorbereitungsmethoden

FG-2216 can be synthesized through various routes, but the most common synthetic method involves the following steps:

Step 1: Start with a suitable pyrimidine core.

Step 2: Introduce functional groups to modify the core structure.

Step 3: Optimize the compound for PHD2 inhibition.

Industrial production methods typically involve large-scale synthesis using established protocols. specific details on industrial production are proprietary.

Analyse Chemischer Reaktionen

FG-2216 durchläuft verschiedene Arten von Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können auftreten und seine Stabilität beeinflussen.

Substitution: Substituenten können hinzugefügt oder ersetzt werden. Gängige Reagenzien umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die gebildeten Hauptprodukte hängen von den Reaktionsbedingungen und Substituenten ab.

Vergleich Mit ähnlichen Verbindungen

FG-2216 zeichnet sich durch seine orale Bioverfügbarkeit und Potenz aus. Zu ähnlichen Verbindungen gehören andere PHD-Hemmer wie FG-4592 (Roxadustat) und DMOG (Dimethyloxalylglycin).

Denken Sie daran, dass FG-2216 in erster Linie für sein Potenzial bei der Behandlung von Anämie und dem Verständnis von Hypoxie-assoziierten Wegen untersucht wird. Forscher untersuchen weiterhin seine therapeutischen Anwendungen in verschiedenen Bereichen

Eigenschaften

IUPAC Name |

2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQVKRKGTAUJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223387-75-5 | |

| Record name | FG-2216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223387755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG-2216 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 223387-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FG-2216 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU921DS4Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9) a compound of interest in various research studies?

A1: N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine has garnered significant attention in biochemical research due to its ability to inhibit specific enzymes. Several research papers highlight its use in crystallographic studies to understand the structural basis of enzyme inhibition. This is particularly relevant in investigations focusing on enzymes involved in oxygen sensing and metabolic pathways.

Q2: The provided research papers mention IOX3/UN9 in complex with proteins like HIF prolyl hydroxylase 2 (PHD2/EGLN1) and the fat mass and obesity-associated protein (FTO). What is the significance of these interactions?

A: The research papers demonstrate that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine acts as a ligand, binding to the active sites of these enzymes. [, , ]. This binding interaction helps researchers visualize and understand the structural features of the enzyme's active site and can be crucial for designing more specific and potent inhibitors.

Q3: One of the papers examines a specific variant of HIF prolyl hydroxylase 2 (PHD2/EGLN1) with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. Why is it important to study different enzyme variants in this context?

A: Studying different variants of PHD2/EGLN1, such as the G294E variant mentioned in one paper [], provides insights into how specific amino acid changes within the enzyme structure can affect its interaction with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. This understanding is essential for developing a comprehensive picture of structure-activity relationships and can guide the design of drugs targeting specific enzyme variants.

Q4: Beyond HIF prolyl hydroxylase 2 and FTO, is N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine known to interact with other biological targets?

A: Yes, research indicates that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine also interacts with Tpa1p, a protein involved in termination and polyadenylation in Saccharomyces cerevisiae []. This interaction highlights the compound's potential to influence various cellular processes and underscores the need for further research into its broader biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

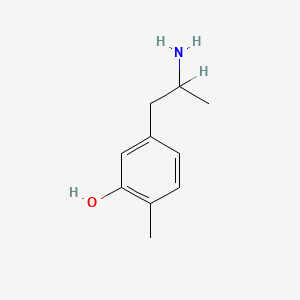

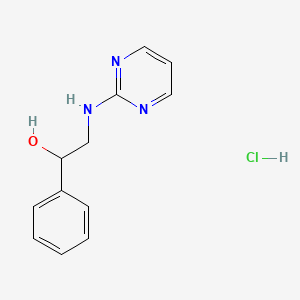

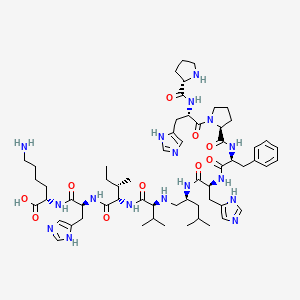

![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)

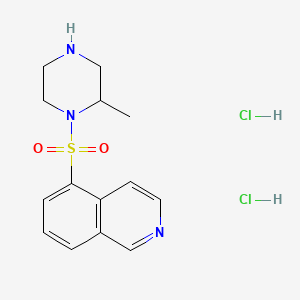

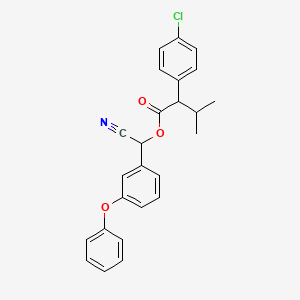

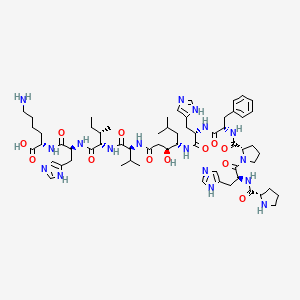

![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)